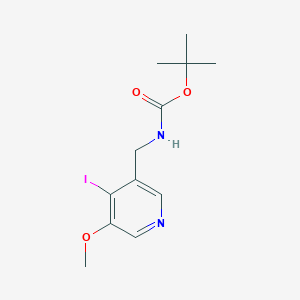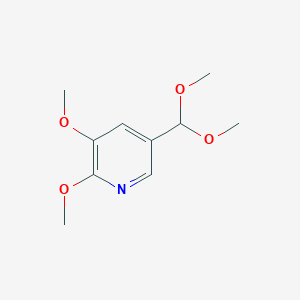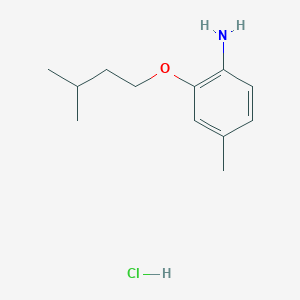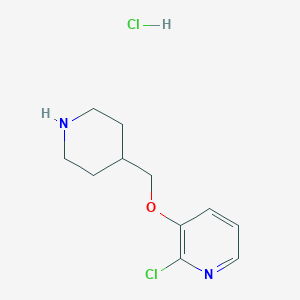
1-Boc-3,3-dimethyl-6-nitroindoline
概要
説明
1-Boc-3,3-dimethyl-6-nitroindoline is a derivative of indoline, a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, two methyl groups at the 3-position, and a nitro group at the 6-position. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
作用機序
Target of Action
Indoline-based compounds have been found to inhibit both 5-lipoxygenase (5-lox) and soluble epoxide hydrolase (seh), which are involved in inflammatory responses .
Biochemical Pathways
The inhibition of 5-lox and seh by indoline-based compounds can affect the metabolism of arachidonic acid, a key mediator of inflammation .
Result of Action
The inhibition of 5-lox and seh by indoline-based compounds can potentially reduce inflammation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3,3-dimethyl-6-nitroindoline typically involves the following steps:
Protection: The nitrogen atom is protected by introducing the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-Boc-3,3-dimethyl-6-nitroindoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation: The indoline ring can be oxidized to indole derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Trifluoroacetic acid (TFA)
Oxidation: Potassium permanganate (KMnO4)
Major Products Formed
Reduction: 1-Amino-3,3-dimethyl-6-nitroindoline
Substitution: 3,3-Dimethyl-6-nitroindoline
Oxidation: 1-Boc-3,3-dimethyl-6-nitroindole
科学的研究の応用
1-Boc-3,3-dimethyl-6-nitroindoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Chemical Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Material Science: Indoline derivatives are explored for their photochromic properties and potential use in optical materials.
Pharmaceutical Industry: It is used in the development of novel drugs targeting various diseases, including cancer and infectious diseases.
類似化合物との比較
Similar Compounds
1-Boc-3,3-dimethylindoline: Lacks the nitro group at the 6-position.
1-Boc-6-nitroindoline: Lacks the methyl groups at the 3-position.
3,3-Dimethyl-6-nitroindoline: Lacks the Boc protecting group.
Uniqueness
1-Boc-3,3-dimethyl-6-nitroindoline is unique due to the combination of the Boc protecting group, the nitro group, and the methyl groups. This combination imparts specific chemical properties and reactivity, making it a valuable intermediate in the synthesis of complex bioactive molecules.
特性
IUPAC Name |
tert-butyl 3,3-dimethyl-6-nitro-2H-indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-14(2,3)21-13(18)16-9-15(4,5)11-7-6-10(17(19)20)8-12(11)16/h6-8H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCSKRDBTOIEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline](/img/structure/B1439687.png)


![3-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide](/img/structure/B1439694.png)
![1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride](/img/structure/B1439695.png)



![4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1439702.png)
![3-([1,1'-Biphenyl]-4-yloxy)pyrrolidine hydrochloride](/img/structure/B1439704.png)
![N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1439707.png)


![N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine](/img/structure/B1439710.png)
